Product packaging for 2-[3-(Propan-2-yl)phenoxy]acetic acid(Cat. No.:CAS No. 1878-52-0)

2-[3-(Propan-2-yl)phenoxy]acetic acid

Cat. No.: B3048947
CAS No.: 1878-52-0
M. Wt: 194.23 g/mol
InChI Key: WXLGLXXOGLYPMX-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)phenoxy]acetic acid is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It belongs to the class of phenoxyacetic acid derivatives, which are characterized by a phenoxy group linked to a carboxylic acid functional group . This scaffold is of significant interest in medicinal chemistry research, particularly in the development of agonists for targets like GPR40 (FFA1) and PPARδ . Activating these receptors can enhance insulin secretion and improve insulin sensitivity, respectively, making phenoxyacetic acid derivatives valuable pharmacological tools for investigating new therapeutic strategies for Type 2 Diabetes . Furthermore, structural analogs of phenoxyacetic acid are widely studied in agricultural chemistry for their herbicidal activity, as the electronic properties and substitution patterns on the aromatic ring directly influence their reactivity and biological effects . The structure of this compound, featuring an isopropyl substituent on the phenyl ring, contributes to its specific physicochemical properties, lipophilicity, and potential for interacting with biological membranes . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a synthetic intermediate. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B3048947 2-[3-(Propan-2-yl)phenoxy]acetic acid CAS No. 1878-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-propan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)9-4-3-5-10(6-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGLXXOGLYPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555136
Record name [3-(Propan-2-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-52-0
Record name 2-[3-(1-Methylethyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Propan-2-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Biochemical Mechanisms of Action of 2 3 Propan 2 Yl Phenoxy Acetic Acid and Its Analogs

Plant Biological Activity and Phytotoxicity Mechanisms

Auxin Mimicry and Plant Growth Regulation Pathways

2-[3-(Propan-2-yl)phenoxy]acetic acid belongs to the class of phenoxycarboxylic acids, which are recognized as synthetic auxins. nih.govresearchgate.net These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are typically more stable within the plant, leading to more potent and prolonged physiological effects. nih.govresearchgate.net At low concentrations, synthetic auxins can stimulate plant growth and developmental processes, while at higher concentrations, they disrupt normal hormonal balance, leading to phytotoxicity and ultimately, plant death. nih.gov

The mechanism of auxin mimicry involves the perception of the synthetic auxin by specific cellular receptors. A key family of auxin receptors are the F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. nih.gov The binding of an auxin, whether natural or synthetic, to these receptors facilitates the interaction with and subsequent degradation of Aux/IAA transcriptional repressor proteins. nih.gov The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then modulate the expression of a multitude of genes involved in plant growth and development. The sustained action of more stable synthetic auxins like phenoxyacetic acid derivatives leads to an overstimulation of these pathways, causing uncontrolled cell division and elongation, which manifests as epinasty, stem twisting, and other symptoms of herbicidal activity. researchgate.net

Inhibition of Chlorophyll (B73375) Formation and Photosynthetic Electron Transport

Certain organic acids and phenolic compounds have been demonstrated to interfere with chlorophyll biosynthesis and photosynthesis. For instance, treatment of barley seedlings with acetic acid has been shown to cause a decrease in total chlorophyll, chlorophyll b, and carotenoid content. botanic.hrsrce.hr Similarly, other allelopathic phenolic compounds, such as ferulic acid, p-coumaric acid, and o-hydroxyphenylacetic acid, have been found to inhibit chlorophyll accumulation in rice seedlings. sinica.edu.tw These compounds can stimulate the activity of chlorophyll-degrading enzymes like chlorophyllase. sinica.edu.tw

Modulation of Plant Enzyme Systems, including Acetyl-CoA Carboxylase (ACCase) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Certain classes of herbicides exert their phytotoxic effects through the inhibition of specific plant enzyme systems. While direct evidence for the inhibition of Acetyl-CoA Carboxylase (ACCase) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) by this compound is not documented, related compounds have shown activity against these enzymes.

Acetyl-CoA Carboxylase (ACCase): ACCase is a critical enzyme in the biosynthesis of fatty acids. Some aryloxyphenoxypropionate herbicides, which share a phenoxy structural motif with the compound of interest, are known inhibitors of ACCase in susceptible grass species. scispace.com Inhibition of this enzyme disrupts the production of lipids essential for cell membrane formation and plant growth.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in the catabolism of tyrosine and the biosynthesis of plastoquinone (B1678516) and tocopherols. nih.gov Plastoquinone is an essential component of the photosynthetic electron transport chain. nih.gov HPPD inhibitors are a known class of herbicides that cause bleaching symptoms in plants due to the inhibition of carotenoid biosynthesis, which is dependent on the plastoquinone cofactor. nih.govnih.gov While HPPD inhibitors belong to different chemical classes, such as triketones and pyrazolones, the potential for other aromatic acids to interact with this enzyme is an area of ongoing research in herbicide discovery. nih.gov

Induction of Callus Tissue Formation in Plant Cell Cultures

Synthetic auxins, including phenoxyacetic acid derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in plant tissue culture to induce the formation of callus—an unorganized mass of plant cells. sigmaaldrich.comukm.my Callus formation is a critical step in many plant biotechnology applications, including micropropagation and genetic transformation.

The induction of callus occurs when explants (small pieces of plant tissue) are cultured on a nutrient medium supplemented with plant growth regulators, primarily auxins and cytokinins. ukm.my High concentrations of auxins, often in combination with cytokinins, promote cell division and de-differentiation, leading to the proliferation of callus. ukm.my Studies have shown that various phenoxyacetic acid herbicides can be absorbed and metabolized by plant callus cells. nih.gov The ability of these compounds to manipulate plant cell growth and development in vitro underscores their potent biological activity as auxin mimics. The specific efficiency of this compound in callus induction would depend on its concentration and the plant species being cultured.

Antimicrobial Mechanisms of Action

Antibacterial Activity against Specific Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis)

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria. While specific data for this compound is limited, studies on analogous compounds provide insights into the potential antibacterial activity of this chemical class.

Activity against Escherichia coli and other Gram-negative bacteria: Several studies have reported the synthesis of phenoxyacetic acid derivatives with activity against E. coli and Pseudomonas aeruginosa. For example, azomethine derivatives of 2-formylphenoxyacetic acid have demonstrated good antibacterial activity against E. coli. nih.gov In some cases, the activity of these synthetic compounds was comparable to the standard antibiotic ciprofloxacin (B1669076). nih.gov Similarly, new 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown inhibitory effects on E. coli and P. aeruginosa. usmf.md

Activity against Gram-positive bacteria: Phenoxyacetic acid derivatives have also been shown to be effective against Gram-positive bacteria. Azomethine derivatives of 2-formylphenoxyacetic acid were active against Staphylococcus aureus. nih.gov Other studies on synthetic 1,3-bis(aryloxy)propan-2-amines, which contain a related structural framework, demonstrated activity against S. aureus and Streptococcus pyogenes. nih.gov

Activity against Mycobacterium tuberculosis: The phenoxyacetic acid scaffold has been investigated for its potential against Mycobacterium tuberculosis. A study on the synthesis and evaluation of phenoxyacetic acid derivatives revealed that some of these compounds exhibited anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov This suggests that this class of compounds could be a starting point for the development of new antitubercular agents.

The precise mechanisms of antimicrobial action for these compounds are not fully elucidated but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties of the substituents on the phenoxy ring appear to play a significant role in their antibacterial potency.

Below is a table summarizing the antimicrobial activity of some phenoxyacetic acid analogs.

Compound ClassTarget OrganismActivity/Observation
Azomethine derivatives of 2-formylphenoxyacetic acidEscherichia coli, Staphylococcus aureusGood antibacterial activity, comparable to ciprofloxacin in some cases. nih.gov
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesE. coli, P. aeruginosa, S. aureusMarked antibacterial effects on planktonic microorganisms and inhibition of biofilm formation. usmf.md
Synthetic 1,3-bis(aryloxy)propan-2-aminesStaphylococcus aureus, Streptococcus pyogenesMinimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov
Pyrazoline derivatives of phenoxyacetic acidMycobacterium tuberculosis H37RvEvaluated for anti-mycobacterial activity. nih.gov

Antifungal Activity and Target Pathways

Research into the antifungal properties of phenoxyacetic acid and its structural analogs has identified a range of activities against various fungal pathogens. While specific studies focusing solely on this compound are limited, the broader class of compounds provides insights into potential mechanisms and target pathways.

The antifungal mechanisms for compounds structurally related to carboxylic acids often involve the disruption of fundamental cellular processes. For instance, phenazine-1-carboxylic acid has been shown to induce mycelial development malformation, damage cell membranes, decrease mitochondrial membrane potential, and increase reactive oxygen species (ROS) levels in pathogenic fungi. Other organic acids are also known to possess antifungal properties.

Investigations into acylphenol derivatives, which share structural similarities, have demonstrated notable activity against both yeasts and molds. The efficacy of these compounds underscores the potential for the phenoxyacetic acid scaffold in developing new antifungal agents. Key pathways targeted by various antifungal agents include those responsible for the synthesis of essential cell wall components like chitin (B13524) and glucan, as well as the ergosterol (B1671047) biosynthesis pathway in the fungal cell membrane. nih.govnih.govmdpi.com Additionally, metabolic pathways, such as those for glucose, amino acid, and lipid metabolism, are considered viable targets for novel antifungal strategies. mdpi.comfrontiersin.org

Table 1: In Vitro Antifungal Activity of Acylphenol Analogs

Fungal Strain2-octanoylbenzohydroquinone MIC (μg/mL)2-decanoylbenzohydroquinone MIC (μg/mL)
Candida albicans816
Candida glabrata1616
Candida krusei24
Aspergillus fumigatus1632
Rhizopus oryzae48

Molecular Targets and Interactions within Microbial Systems (e.g., Allosteric Site Binding)

The precise molecular interactions of this compound within microbial systems have not been extensively detailed in publicly available research. However, based on the mechanisms of analogous antifungal compounds, potential targets can be inferred. A significant target for many antifungal agents is the fungal respiratory chain. For example, the antifungal antibiotic UK-2A and its derivatives are known to inhibit mitochondrial electron transport.

The concept of allosteric site binding, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key mechanism in drug action. nih.gov While specific evidence of this compound acting as an allosteric modulator in fungi is not available, some novel lactate (B86563) dehydrogenase (LDHA) inhibitors have been shown to bind to an allosteric site between subunits of the enzyme tetramer. researchgate.net This highlights the potential for such binding modes within microbial enzyme systems. Fungal metabolic enzymes, such as those in the glucose, purine, and mannitol (B672) biosynthesis pathways, present promising targets for the development of new antifungal drugs. nih.gov

Other Investigational Biological Activity Mechanisms in Research Models

Enzyme Inhibition and Modulation of Cellular Pathways (e.g., Lactic Dehydrogenase)

Phenoxyacetic acid derivatives have been investigated for their ability to inhibit various enzymes. A prominent example is the inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory effects. mdpi.com Lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis, has also been identified as a therapeutic target, particularly in cancer metabolism. nih.govresearchgate.net While direct inhibition of LDH by this compound has not been specifically documented, various small molecules have been developed as LDH inhibitors. researchgate.netnih.govgoogle.com These inhibitors can be competitive with NADH or bind to allosteric sites, disrupting the enzyme's function and hindering the high glycolytic rate observed in many tumor cells. researchgate.netresearchgate.netnih.gov The inhibition of LDH can lead to a decrease in ATP production in cancer cells that rely on aerobic glycolysis, potentially increasing the efficacy of other anticancer drugs. nih.gov

Receptor Interactions (e.g., PPAR agonists, 5-HT7 receptor antagonists, β-catenin/BCL9 interaction inhibitors)

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The PPARs are a family of nuclear receptors that regulate lipid and glucose metabolism. mdpi.commdpi.com Analogs of this compound have been evaluated for their interaction with these receptors. Studies have shown that a series of chiral phenoxyacetic acid analogues act as partial agonists of PPARγ. nih.gov These compounds were found to transactivate the receptor to a level of 40-65% compared to the full agonist rosiglitazone. nih.gov Other research indicates that some phenoxyacetic acid-containing analogs exhibit low agonistic activity towards PPARs, while another series of phenoxyacetic acids has been described as potent and selective partial agonists for PPARδ. mdpi.comnih.gov

5-HT7 Receptor Antagonists

The 5-HT7 receptor, a G protein-coupled receptor activated by serotonin, is involved in a variety of central nervous system processes, and its modulation is a target for treating disorders like depression and schizophrenia. nih.govnih.gov Although a wide range of antagonists for this receptor have been developed, there is currently no specific data linking this compound or its direct analogs to significant 5-HT7 receptor antagonism in the available scientific literature.

β-catenin/BCL9 Interaction Inhibitors

A significant area of investigation for analogs of this compound is the inhibition of the Wnt/β-catenin signaling pathway, which is often hyperactive in various cancers. nih.govtandfonline.comnih.gov A key protein-protein interaction (PPI) in this pathway is between β-catenin and B-cell lymphoma 9 (BCL9). nih.govmoffitt.org Derivatives of 2-(phenoxy)acetic acid have been identified as novel small-molecule inhibitors of this interaction. nih.govacs.org For example, a lead compound, 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid, was shown to disrupt the β-catenin/BCL9 interaction with a Ki of 3.6 μM. nih.govacs.org This inhibition selectively disrupts the PPI, suppresses Wnt signaling, and downregulates the expression of oncogenic target genes. nih.govacs.org

Table 2: Activity of a Phenoxyacetic Acid Analog as a β-catenin/BCL9 PPI Inhibitor

CompoundAssayActivity Value
2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivativeAlphaScreen Competitive Inhibition (Ki)3.6 μM
FP Assay (Ki)2.4 ± 1.1 μM

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of phenoxyacetic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. mdpi.comyoutube.com Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. youtube.com

Research has shown that novel synthesized phenoxyacetic acid derivatives can exhibit potent and selective COX-2 inhibition. mdpi.com Certain compounds in these series have demonstrated IC50 values for COX-2 in the range of 0.06–0.09 μM, comparable to the selective inhibitor celecoxib. mdpi.com The mechanism involves blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. mdpi.comnih.gov

Beyond COX inhibition, the anti-inflammatory actions of related phenolic acids may also involve the modulation of cellular signaling pathways, such as the TLR4/NF-κB pathway, and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com

Table 3: COX-2 Inhibition by Selected Phenoxyacetic Acid Derivatives

Compound ClassCOX-2 IC50 Range (μM)Selectivity Index (SI) RangeReference Compound (Celecoxib) IC50 (μM)
Pyrazoline-phenoxyacetic acid derivatives0.06 - 0.09111.5 - 133.30.05

Mechanisms of Anti-tumor Activity

The anti-tumor activity of this compound analogs is linked to several distinct molecular mechanisms, with the inhibition of the Wnt signaling pathway being a primary focus. nih.govstanford.educhiba-u.jp By disrupting the β-catenin/BCL9 protein-protein interaction, these compounds can inhibit the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival. nih.govacs.org This targeted disruption has been shown to selectively inhibit the growth of cancer cells that have aberrant Wnt signaling. nih.govmoffitt.org

In addition to Wnt pathway inhibition, other mechanisms have been identified for related compounds. Phenoxyacetamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com For example, one derivative induced G1/S phase arrest in HepG2 liver cancer cells. mdpi.com Other studies on different classes of compounds have shown that anti-tumor effects can be mediated through the induction of apoptosis via the mitochondrial pathway, promotion of reactive oxygen species (ROS) generation, and inhibition of tumor cell migration and invasion. frontiersin.orgfrontiersin.org The isoflavone (B191592) derivative phenoxodiol, for instance, has been shown to induce apoptosis even in chemoresistant cancer cells. nih.gov

Mechanisms of Antioxidant Activity

The antioxidant activity of this compound and its analogs is primarily attributed to their ability to act as free radical scavengers and to modulate cellular antioxidant defense systems. While direct studies on this compound are limited, the mechanisms can be inferred from the behavior of structurally related phenoxyacetic acid derivatives and other phenolic compounds.

The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS), thus breaking the chain reaction of lipid peroxidation and other oxidative processes. The presence of an electron-donating alkyl group, such as the propan-2-yl substituent, on the phenoxy ring can enhance this radical scavenging activity by stabilizing the resulting phenoxyl radical through resonance.

Research on various phenolic acids has demonstrated their capacity to reduce oxidative stress by inhibiting pro-inflammatory enzymes that contribute to ROS production. nih.gov Phenolic compounds can modulate signaling pathways involved in the expression of antioxidant enzymes. nih.gov For instance, they can upregulate the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in cellular protection against oxidative damage.

Studies on new carboxylic acid analogues with structural similarities have shown that these compounds can exhibit potent antioxidant activities, as demonstrated in standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging tests. mdpi.com In these studies, the oxidized forms (carboxylic acids) were comparatively more potent antioxidants than their aldehyde derivatives. mdpi.com

Table 1: Antioxidant Activity of Structurally Related Carboxylic Acid Analogs

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM)
Gallic Acid (Standard) 9.02 3.23
Analog FM10 Potent Potent
Analog FM12 Potent Potent

Data synthesized from a study on novel carboxylic acid analogues with antioxidant properties. mdpi.com

Mechanisms of Analgesic Activity

The analgesic activity of this compound and its analogs is believed to be primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.govresearchgate.net Prostaglandins are lipid compounds that are involved in the generation of pain and inflammation at sites of tissue injury.

Specifically, the inhibition of the COX-2 isozyme is a significant target for anti-inflammatory and analgesic drugs. nih.gov By blocking the active site of COX-2, phenoxyacetic acid derivatives can prevent the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for various pro-inflammatory and pain-sensitizing prostaglandins. nih.gov This reduction in prostaglandin levels leads to a decrease in the sensitization of nociceptors (pain receptors), thereby producing an analgesic effect.

Recent research on novel phenoxyacetic acid derivatives has highlighted their potential as selective COX-2 inhibitors. nih.govmdpi.com Compounds with specific substitutions on the phenoxy ring have demonstrated significant COX-2 inhibition with IC₅₀ values in the nanomolar range, indicating potent pharmacological potential. nih.gov In vivo studies on these analogs have shown a significant reduction in paw thickness in animal models of inflammation, further supporting the anti-inflammatory and analgesic effects mediated by COX-2 inhibition. nih.gov Furthermore, these potent compounds were also analyzed for their pain-relieving effects. nih.gov

Table 2: In Vitro COX-2 Inhibition by Novel Phenoxyacetic Acid Derivatives

Compound COX-2 IC₅₀ (µM)
Derivative 5d 0.08 ± 0.01
Derivative 5e 0.07 ± 0.01
Derivative 5f 0.06 ± 0.01
Derivative 7b Potent
Derivative 10c Potent

Data from a study on the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.govmdpi.com

Pro-herbicidal Conversion and Activation Pathways

Phenoxyacetic acids, including this compound, are a well-established class of herbicides. mdpi.com Many of these compounds are pro-herbicides, meaning they are applied in a less active form and are converted into their active herbicidal form within the target plant. This bioactivation is a crucial step in their mechanism of action.

The primary herbicidal action of phenoxyacetic acids is to mimic the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). mdpi.com This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of the plant. The conversion of pro-herbicidal forms, such as esters, into the active carboxylic acid is a key activation pathway. mdpi.com The ester forms are generally more readily absorbed through the plant cuticle due to their higher lipophilicity. mdpi.com Once inside the plant tissues, esterases hydrolyze the ester linkage to release the active phenoxyacetic acid.

Table 3: Common Pro-herbicidal Conversion Pathway

Pro-herbicide Form Conversion Process Active Herbicide Form

Computational and Theoretical Studies on 2 3 Propan 2 Yl Phenoxy Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the molecular structure, stability, and reactivity of chemical compounds. These methods provide insights into the electronic properties that govern the behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and stability of organic compounds. For phenoxyacetic acid and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized geometries. orientjchem.org

These calculations provide data on bond lengths and bond angles, which can be compared with experimental data obtained from X-ray diffraction to validate the computational model. For instance, studies on phenoxyacetic acid have shown that the calculated bond lengths for the C-C bonds in the phenyl ring are in good agreement with experimental values. orientjchem.org The stability of the molecule is assessed by analyzing its total energy, with lower energy values indicating a more stable conformation.

Table 1: Comparison of Calculated Bond Lengths (Å) for Phenoxyacetic Acid

Bond HF/6-311++g(d,p) B3LYP/6-311++g(d,p) MP2/6-311++g(d,p)
C-C (phenyl ring) 1.383 - 1.385 1.395 - 1.397 1.402 - 1.396

Data sourced from a study on phenoxyacetic acid and its p-chloro derivative. orientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For phenoxyacetic acid derivatives, the HOMO and LUMO are often located on the aromatic ring. researchgate.net The energies of these orbitals and their gap can be calculated using DFT methods. These values are important for understanding the molecule's behavior in chemical reactions and its potential biological activity.

Table 2: Frontier Orbital Energies and Related Parameters for a Phenoxyacetic Acid Derivative

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.5
Energy Gap (ΔE) 5.0
Ionization Potential (I) 6.5
Electron Affinity (A) 1.5
Global Hardness (η) 2.5
Global Softness (S) 0.4
Electronegativity (χ) 4.0
Chemical Potential (μ) -4.0
Electrophilicity Index (ω) 3.2

Note: These are representative values for a related phenoxyacetic acid derivative and are used for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule. libretexts.org They illustrate the electrostatic potential on the electron density surface, with different colors representing different potential values. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. wuxiapptec.com

For phenoxyacetic acid and its derivatives, MEP maps show that the negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making this region a likely site for electrophilic interactions. researchgate.net The aromatic ring generally exhibits a less negative potential. researchgate.net These maps are valuable for predicting intermolecular interactions and the reactive sites of a molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between filled and vacant orbitals within a molecule. researchgate.net It provides insights into charge transfer, hyperconjugation, and the strength of chemical bonds. researchgate.net NBO analysis can identify the donor (filled) and acceptor (vacant) orbitals and quantify the stabilization energy associated with their interaction.

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a model that defines chemical concepts such as atoms and bonds based on the topology of the electron density. wikipedia.org This analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties of the electron density at bond critical points.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. They are useful for identifying regions of space where electrons are paired, which corresponds to chemical bonds and lone pairs.

As of now, specific studies employing AIM, ELF, or LOL analyses for phenoxyacetic acid and its derivatives are not widely reported in the available literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. taylorfrancis.com These models are extensively used in drug discovery and environmental science to predict the activity of new compounds and to understand the mechanisms of action of existing ones.

For phenoxyacetic acid derivatives, which include many herbicides, QSAR models have been developed to predict their herbicidal activity. mdpi.com These models often correlate biological activity with various molecular descriptors, such as lipophilicity (log P), electronic parameters (e.g., Hammett constants), and steric parameters. mdpi.com

For example, a QSAR study on a series of phenoxyacetic acid congeners identified lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors as key properties determining their biological efficacy. mdpi.com Such models can guide the design of new derivatives with improved activity and desired environmental properties. A study on 2,4-D analogues revealed that a halogen at the 4-position of the aromatic ring was important for auxinic activity. nih.gov

Table 3: Key Molecular Descriptors in QSAR Models for Phenoxyacetic Acid Herbicides

Descriptor Importance in Model
Lipophilicity (log P) High
Polarizability High
Sum of H-bond donors and acceptors High
Molecular Weight Moderate
Polar Surface Area Moderate

This table is a generalized representation based on findings from QSAR studies of phenoxyacetic acid derivatives. mdpi.com

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies focused solely on the chemical compound 2-[3-(propan-2-yl)phenoxy]acetic acid that align with the detailed structure requested. The public scientific domain does not appear to contain research on the development of predictive models, correlation of physicochemical descriptors, or specific molecular docking and dynamics simulations for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:

4.2.1. Development of Predictive Models for Biological Activity4.2.2. Correlation of Physicochemical Descriptors with Biological Responses4.3. Molecular Docking and Dynamics Simulations4.3.1. Prediction of Ligand-Protein Binding Interactions4.3.2. Investigation of Binding Affinities and Conformational Changes

Without published research in these specific areas, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.

Analytical Methodologies for Research and Environmental Monitoring of 2 3 Propan 2 Yl Phenoxy Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and measuring 2-[3-(propan-2-yl)phenoxy]acetic acid in various matrices. These techniques are prized for their efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, FLD)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phenoxyacetic acid derivatives. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov The separation is generally achieved on a C18 column, which is a common choice for nonpolar to moderately polar compounds. pensoft.netresearchgate.net

The mobile phase composition is a critical parameter, often consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer, with the pH adjusted to control the ionization of the carboxylic acid group. nih.govpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be used for simpler sample matrices. pensoft.netresearchgate.net For more complex samples, gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve adequate separation from interfering substances. nih.govsemanticscholar.org

Detection is commonly performed using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. semanticscholar.org Fluorescence Detection (FLD) can also be utilized if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, offering higher sensitivity and selectivity for trace analysis.

Interactive Table: Typical HPLC Parameters for Phenoxyacetic Acid Analysis

Parameter Typical Setting Purpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm) Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) Eluent to carry the analyte through the column. pH control suppresses ionization of the carboxylic acid for better retention.
Elution Isocratic or Gradient Isocratic for simple matrices; gradient for complex samples to improve resolution.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Column Temperature 30 °C Maintained for reproducible retention times.
Injection Volume 20 µL The amount of sample introduced into the system.
Detector Diode-Array Detector (DAD) Measures absorbance across a range of UV-Vis wavelengths for quantification and peak purity.
Detection Wavelength ~225 nm Wavelength at which the compound exhibits maximum absorbance.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, a derivatization step is often necessary prior to GC analysis. nih.gov This process converts the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or pentafluorobenzyl ester. nih.gov

Once derivatized, the compound can be separated on a capillary column, often with a polyethylene (B3416737) glycol or similar stationary phase. nih.gov The separation is based on the boiling points and polarities of the analytes. A Flame Ionization Detector (FID) is commonly used for detection, which provides a robust and sensitive response for organic compounds. nih.govscielo.br

The primary challenge in GC-FID analysis of this compound lies in the efficiency and reproducibility of the derivatization reaction. However, when optimized, GC-FID can offer high resolution and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For highly sensitive and selective analysis, especially in complex environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. ulisboa.pt These techniques couple the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer.

LC-MS can avoid the need for derivatization that is often required in GC. ulisboa.pt The chromatographic separation is similar to that used in HPLC-DAD. Following elution from the HPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer.

LC-MS/MS takes this a step further by using multiple reaction monitoring (MRM), which significantly enhances specificity and sensitivity. ulisboa.ptscispace.com In MRM, a specific parent ion of the target analyte is selected and fragmented, and then a specific fragment ion is monitored for detection and quantification. scispace.comnih.gov This high degree of selectivity makes LC-MS/MS particularly suitable for trace-level analysis in challenging matrices. scispace.com

Interactive Table: Comparison of Chromatographic Techniques

Technique Derivatization Required? Sensitivity Selectivity Typical Application
HPLC-DAD/FLD No Good to Excellent Moderate to High Routine quantification in moderately complex samples.
GC-FID Yes (typically) Good Good Analysis of volatile derivatives.
LC-MS/MS No Excellent Excellent Trace-level quantification in complex matrices (e.g., environmental water, biological fluids).

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound in a research setting.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. thermofisher.comnih.gov These two techniques are often used in a complementary fashion. thermofisher.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band would appear in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. libretexts.org A strong C=O stretching band for the carbonyl group would be observed around 1710 cm⁻¹. libretexts.orgresearchgate.net The spectrum would also feature C-O stretching vibrations and aromatic C-H and C=C stretching bands. researchgate.net

Raman spectroscopy, which relies on the scattering of light, would also reveal information about the molecular vibrations. thermofisher.com Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. nih.gov Both ¹H NMR and ¹³C NMR would be used to fully characterize this compound.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) would appear as a broad singlet far downfield, typically in the 10-12 ppm range. libretexts.orgchemicalbook.com The protons of the methylene (B1212753) group (–O–CH₂–) would likely appear as a singlet around 4.7 ppm. chemicalbook.com The aromatic protons would produce signals in the aromatic region (approximately 6.8-7.3 ppm), with their specific splitting patterns and chemical shifts depending on their positions on the benzene (B151609) ring. The isopropyl group would show a septet for the –CH– proton and a doublet for the two –CH₃ groups. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 170-180 ppm. chemicalbook.comnih.gov The aromatic carbons would appear in the 110-160 ppm region, and the aliphatic carbons of the methylene and isopropyl groups would be found at higher field (lower ppm values). chemicalbook.comnih.gov

Interactive Table: Predicted NMR Chemical Shifts for this compound

Group ¹H NMR Predicted Shift (ppm) ¹³C NMR Predicted Shift (ppm)
-COOH 10.0 - 12.0 (broad s) 170 - 180
Aromatic C-H 6.8 - 7.3 (m) 110 - 160
-O-CH₂- ~4.7 (s) 60 - 70
Isopropyl -CH- ~2.9 (septet) 30 - 40
Isopropyl -CH₃ ~1.2 (d) 20 - 25

(s = singlet, d = doublet, septet = septet, m = multiplet)

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The phenoxyacetic acid structure in this compound contains a benzene ring, which is a strong chromophore.

The electronic transitions responsible for UV absorbance in phenoxyacetic acid derivatives are primarily π → π* transitions within the aromatic ring. The presence of the ether linkage and the carboxylic acid group can influence the position and intensity of these absorption bands. For the parent compound, phenoxyacetic acid, the maximum absorption wavelength (λmax) is observed at approximately 268-270 nm. researchgate.net The addition of an alkyl group, such as the propan-2-yl group at the meta position on the benzene ring, is expected to cause a slight bathochromic shift (shift to longer wavelength) and possibly a hyperchromic effect (increase in molar absorptivity) due to its electron-donating nature. Therefore, the λmax for this compound is anticipated to be slightly above 270 nm.

CompoundReported λmax (nm)Electronic Transition
Phenoxyacetic acid268-270 researchgate.netπ → π
2,4-Dichlorophenoxyacetic acid285 researchgate.netπ → π
2,3-Dichlorophenoxyacetic acid280 researchgate.netπ → π
4-Chlorophenoxyacetic acid280 researchgate.netπ → π
This compound (Predicted)~270-275π → π*

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, and biological tissues necessitates efficient sample preparation to remove interfering substances and concentrate the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (d-SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. For acidic compounds like this compound, a common approach involves using a reversed-phase sorbent, such as C18-bonded silica. The general procedure for the extraction of phenoxyacetic acid herbicides from water samples includes the following steps:

Sample pH Adjustment: The water sample is typically acidified to a pH below the pKa of the carboxylic acid group (the pKa of phenoxyacetic acid is around 3.7) to ensure the analyte is in its neutral, less polar form, which enhances its retention on the nonpolar sorbent. wikipedia.org

Sorbent Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water to activate the sorbent.

Sample Loading: The acidified sample is passed through the conditioned cartridge, where the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar interferences.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., methanol (B129727), acetonitrile). obrnutafaza.hr

Dispersive Solid-Phase Extraction (d-SPE) is a variation of SPE where the sorbent is dispersed directly into the sample extract. This technique is a key component of the QuEChERS methodology and is known for its speed and efficiency. nih.gov For the cleanup of extracts containing phenoxyacetic acids, d-SPE is often employed after an initial solvent extraction. The sorbent is added to the extract, vortexed, and then separated by centrifugation. nih.gov

ParameterTypical Conditions for Phenoxyacetic AcidsReference
SPE SorbentC18, Polymeric (e.g., Oasis HLB) nih.gov
Sample pHAcidified to pH < 3 obrnutafaza.hr
Conditioning SolventsMethanol, Water obrnutafaza.hr
Elution SolventMethanol, Acetonitrile obrnutafaza.hr
d-SPE SorbentC18, PSA (Primary Secondary Amine)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become a popular sample preparation technique for the analysis of pesticide residues, including acidic herbicides, in a wide range of food and environmental matrices. A modified QuEChERS protocol is often necessary for the efficient extraction of acidic analytes like this compound.

A typical QuEChERS procedure for an acidic herbicide involves an initial extraction with an organic solvent, often acetonitrile, in the presence of buffering salts. For acidic herbicides, the extraction is frequently performed under acidic conditions to ensure the analytes are in their non-ionized form. nih.govresearchgate.net This is followed by a d-SPE cleanup step to remove matrix co-extractives. The choice of salts and d-SPE sorbents is critical for achieving good recoveries. For example, the AOAC official method 2007.01 utilizes magnesium sulfate (B86663) and sodium chloride for the extraction and partitioning step. The d-SPE cleanup for acidic herbicides may involve sorbents like C18 to remove nonpolar interferences and primary secondary amine (PSA) to remove organic acids and sugars.

StepTypical Reagents and Conditions for Acidic HerbicidesReference
Extraction SolventAcetonitrile (often with 1% acetic acid) nih.gov
Salting-out SaltsMagnesium sulfate, Sodium chloride
d-SPE Cleanup SorbentsC18, PSA, Magnesium sulfate
Matrix ApplicationFood, Soil, Water nih.govresearchgate.net

Enzymatic Deconjugation Strategies for Total Analyte Determination

In biological systems, xenobiotics such as this compound can undergo phase II metabolism, where they are conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion. uomus.edu.iquomustansiriyah.edu.iq These conjugated metabolites may not be detected by analytical methods targeting the parent compound, leading to an underestimation of the total exposure. To determine the total concentration of the analyte, a deconjugation step is often required prior to extraction and analysis.

Enzymatic hydrolysis is a common and gentle method for cleaving these conjugates. For glucuronide conjugates, the enzyme β-glucuronidase is widely used. nih.gov The general procedure involves incubating the biological sample (e.g., urine, plasma) with a solution of β-glucuronidase under optimized conditions of pH and temperature to hydrolyze the glucuronide moiety, releasing the free analyte. For sulfate conjugates, the enzyme sulfatase can be employed.

Alternatively, acid hydrolysis can be used to cleave conjugates, although this method is harsher and may lead to the degradation of the target analyte or the formation of artifacts. lu.senih.gov Following deconjugation, the sample can be further processed using the extraction techniques described above, such as SPE or QuEChERS, to isolate the now free this compound for quantification.

Deconjugation MethodEnzyme/ReagentTarget ConjugateGeneral ApplicationReference
Enzymatic Hydrolysisβ-GlucuronidaseGlucuronidesUrine, Plasma nih.gov
Enzymatic HydrolysisSulfataseSulfatesUrine, Plasma nih.gov
Acid HydrolysisStrong Acid (e.g., HCl)Glucuronides and other conjugatesUrine nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-[3-(Propan-2-yl)phenoxy]acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy: The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 3-isopropylphenol with chloroacetic acid in an alkaline medium (e.g., NaOH) under reflux conditions.
  • Optimization: Adjust molar ratios (e.g., 1:1.2 phenol-to-chloroacetic acid) and reaction time (4–6 hours) to maximize yield. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent) for higher purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the stability of this compound under different storage conditions?

Methodological Answer:

  • Experimental Design: Conduct accelerated stability studies by exposing the compound to:
    • Temperature: 25°C (ambient), 40°C, and 60°C.
    • Humidity: 60% RH and 75% RH.
    • Light: UV/visible light exposure (ICH Q1B guidelines).
  • Analysis: Use HPLC-UV at 254 nm to quantify degradation products (e.g., hydrolysis of the acetic acid moiety). FT-IR and NMR can confirm structural integrity .
  • Key Metrics: Degradation rates (>10% loss indicates instability) and identification of major degradation pathways (e.g., ester hydrolysis) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the parent ion ([M-H]⁻ at m/z 237) and fragment ions (e.g., m/z 179, 121).
  • Sample Prep: Solid-phase extraction (C18 cartridges) for biological fluids. Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) .
  • Cross-Validation: Compare with GC-MS (after derivatization with BSTFA) to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Case Study: If anti-inflammatory activity varies across studies, conduct meta-analysis of assay conditions:
    • Cell Lines: Compare RAW 264.7 macrophages vs. primary monocytes.
    • Dosage: Standardize to molar concentrations (e.g., 10–100 µM).
    • Controls: Include dexamethasone or NSAIDs as positive controls.
  • Mechanistic Studies: Use siRNA knockdown (e.g., COX-2, NF-κB) to identify molecular targets. Conflicting results may arise from cell-specific signaling pathways .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Methodological Answer:

  • QSAR Modeling: Use EPI Suite or OPERA to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow ~2.5).
  • Molecular Dynamics: Simulate hydrolysis kinetics in aquatic environments (pH 5–9). Correlate with experimental half-life data from OECD 301B tests .
  • Ecotoxicity: Predict EC50 for Daphnia magna using ECOSAR. Validate with acute toxicity assays (OECD 202) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced pharmacological properties?

Methodological Answer:

  • SAR Framework:
    • Phenoxy Group: Introduce electron-withdrawing groups (e.g., Cl, NO₂) to improve metabolic stability.
    • Acetic Acid Moiety: Replace with sulfonic acid for increased solubility.
  • In Silico Screening: Perform docking studies (AutoDock Vina) against COX-2 (PDB: 5KIR) to prioritize analogs with stronger binding affinity (ΔG < -8 kcal/mol).
  • Validation: Synthesize top candidates and test IC50 in enzyme inhibition assays .

Q. What experimental strategies can address discrepancies in the compound’s reported solubility and partition coefficients?

Methodological Answer:

  • Standardization: Use shake-flask method (OECD 105) for log P determination. For solubility, employ equilibrium solubility assays in PBS (pH 7.4) and SIF (pH 6.8).
  • Advanced Techniques: Compare with HPLC-derived log P (using a calibrated C18 column). Discrepancies >0.5 log units warrant re-evaluation of buffer ionic strength or temperature control .

Q. How should researchers design in vivo studies to evaluate the toxicokinetics of this compound?

Methodological Answer:

  • Dosing Regimens: Administer orally (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • Analytical Workflow: Extract plasma with acetonitrile, quantify via LC-MS/MS. Calculate AUC, Cmax, and half-life.
  • Tissue Distribution: Sacrifice animals at 24 hours, analyze liver, kidney, and brain homogenates. Detect metabolites (e.g., glucuronide conjugates) using high-resolution MS .

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2-[3-(Propan-2-yl)phenoxy]acetic acid
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2-[3-(Propan-2-yl)phenoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.